3-Nitro-benzimidic acid methyl ester
Description
Structure
3D Structure
Properties
CAS No. |
54316-43-7 |
|---|---|
Molecular Formula |
C8H8N2O3 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
methyl 3-nitrobenzenecarboximidate |
InChI |
InChI=1S/C8H8N2O3/c1-13-8(9)6-3-2-4-7(5-6)10(11)12/h2-5,9H,1H3 |
InChI Key |
COSSPEUPWLNZHV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=N)C1=CC(=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Preparative Strategies for Methyl 3 Nitrobenzoate and Analogues
Established Laboratory Synthesis Routes
The two most common and reliable methods for synthesizing methyl 3-nitrobenzoate in a laboratory setting are the direct acid-catalyzed esterification of 3-nitrobenzoic acid and the electrophilic nitration of methyl benzoate (B1203000).
Fischer Esterification of 3-Nitrobenzoic Acid with Methanol (B129727)
The Fischer esterification is a classic and straightforward method for converting a carboxylic acid into an ester. brainly.com In this reaction, 3-nitrobenzoic acid is heated with an excess of methanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). truman.eduorganic-chemistry.orgoperachem.com
The reaction is an equilibrium process, and to drive it towards the product (the ester), an excess of one reactant, usually the alcohol, is used. masterorganicchemistry.combyjus.com It is also crucial that the starting materials are dry, as the presence of water can shift the equilibrium back towards the reactants, reducing the product yield. truman.edu The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. brainly.commasterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. brainly.combyjus.com Following a proton transfer and the elimination of a water molecule, the final ester product is formed. masterorganicchemistry.combyjus.com
A typical laboratory procedure involves refluxing 3-nitrobenzoic acid with a significant excess of methanol and a catalytic amount of concentrated H₂SO₄ for about an hour. truman.edu After cooling, the reaction mixture is poured into ice water, causing the less soluble ester to precipitate. truman.edu The crude product can then be isolated by suction filtration and purified by recrystallization from methanol. truman.edu
| Parameter | Condition | Source(s) |
| Reactants | 3-Nitrobenzoic acid, Methanol (excess) | truman.edubrainly.com |
| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) | truman.eduoperachem.com |
| Temperature | Reflux (~65 °C) | truman.eduoperachem.com |
| Reaction Time | ~1 hour | truman.edu |
| Work-up | Poured into ice water, filtration | truman.edu |
| Purification | Recrystallization from methanol | truman.edu |
Indirect Synthesis via Nitration of Methyl Benzoate and Subsequent Transformations
An alternative and highly efficient route is the electrophilic aromatic substitution of methyl benzoate using a nitrating agent. rsc.org This method is often preferred over the esterification of m-nitrobenzoic acid. orgsyn.org The reaction involves treating methyl benzoate with a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). scribd.comproprep.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly reactive nitronium ion (NO₂⁺), which is the active electrophile. aiinmr.com
The ester group (-COOCH₃) on the benzene (B151609) ring is an electron-withdrawing group, which deactivates the ring towards electrophilic attack. rsc.orgchegg.com However, it directs the incoming electrophile to the meta-position. rsc.orgscribd.com Therefore, the nitration of methyl benzoate is regioselective, producing predominantly methyl 3-nitrobenzoate. rsc.orgchegg.com
Careful temperature control is essential for a successful reaction. The nitration is typically carried out at low temperatures, between 5–15 °C, to minimize the formation of byproducts, such as dinitrated compounds. orgsyn.org Exceeding this temperature range can lead to a significant decrease in yield. orgsyn.org The procedure involves slowly adding the nitrating mixture to a cooled solution of methyl benzoate in concentrated sulfuric acid. orgsyn.org After the addition is complete, the mixture is stirred for a short period before being poured onto crushed ice, which causes the solid product to precipitate. orgsyn.orgsouthalabama.edu The crude product is then filtered, washed with water, and often with ice-cold methanol to remove impurities like the ortho-isomer. orgsyn.org This method can achieve high yields, often in the range of 81-85%. orgsyn.org
| Parameter | Condition | Source(s) |
| Reactants | Methyl benzoate, Conc. HNO₃, Conc. H₂SO₄ | orgsyn.orgsouthalabama.edu |
| Role of H₂SO₄ | Catalyst to form nitronium ion (NO₂⁺) | aiinmr.comproprep.com |
| Temperature | 5–15 °C | orgsyn.org |
| Regioselectivity | Meta-directing ester group yields 3-nitro product | rsc.orgscribd.com |
| Work-up | Poured onto crushed ice, filtration | orgsyn.org |
| Typical Yield | 81–85% | orgsyn.org |
Regioselective Functionalization and Derivatization Approaches
Beyond the synthesis of the parent compound, various methods exist to prepare substituted analogues of methyl 3-nitrobenzoate, which are valuable in medicinal chemistry and materials science.
Synthesis of Substituted Methyl 3-Nitrobenzoate Analogues
The synthesis of substituted analogues often employs the same fundamental reactions, such as Fischer esterification, on already substituted precursors. For example, methyl 4-amino-3-nitrobenzoate can be synthesized via a simple Fischer esterification of 4-amino-3-nitrobenzoic acid. acs.orgacs.org This one-pot reaction can be completed in about an hour using methanol and a sulfuric acid catalyst, yielding a bright-yellow solid product. acs.org
Similarly, microwave-assisted organic synthesis (MAOS) has been applied to the Fischer esterification to produce compounds like ethyl 4-fluoro-3-nitrobenzoate from 4-fluoro-3-nitrobenzoic acid. researchgate.net Microwave heating can significantly accelerate the reaction, with optimized conditions leading to good yields in as little as 15 minutes. researchgate.net These examples demonstrate the versatility of the esterification reaction for creating a library of substituted nitrobenzoate analogues.
Preparations Involving Bromination at Benzylic Positions (e.g., Methyl 2-bromomethyl-3-nitrobenzoate)
Methyl 2-bromomethyl-3-nitrobenzoate is a crucial intermediate, notably in the synthesis of the drug lenalidomide. chemicalbook.comgoogle.com Its preparation involves the selective bromination of the benzylic methyl group of methyl 2-methyl-3-nitrobenzoate. chemicalbook.comprepchem.com
This transformation is typically achieved via a free-radical bromination reaction. chemicalbook.comgoogle.com The most common reagent for this purpose is N-bromosuccinimide (NBS), which provides a low, constant concentration of bromine. prepchem.comgoogle.com The reaction is initiated by a radical initiator, such as benzoyl peroxide or 2,2'-azobis-2-methylpropanenitrile (AIBN). chemicalbook.comprepchem.com The reaction is carried out in a non-polar solvent, such as carbon tetrachloride or acetonitrile, under reflux conditions. chemicalbook.comprepchem.comgoogle.com After the reaction is complete, the product is isolated by filtration and washing to yield the desired brominated compound. prepchem.com
Derivatization from Related Nitro-Substituted Phthalic Acid/Anhydride (B1165640) Precursors
While the primary routes to methyl nitrobenzoates involve direct esterification or nitration, derivatization from more complex precursors like nitro-substituted phthalic acids is also conceivable. Phthalic acids are benzene dicarboxylic acids. A synthesis starting from a nitrophthalic acid would necessitate the selective removal of one of the two carboxylic acid groups (a decarboxylation reaction), followed by esterification of the remaining one. Such multi-step transformations are generally more complex and less direct than the standard methods. Consequently, synthetic routes starting from nitrophthalic acid or its anhydride to produce methyl 3-nitrobenzoate are not commonly reported in standard chemical literature, which overwhelmingly favors the more efficient and higher-yielding methods of Fischer esterification and nitration of methyl benzoate. orgsyn.org
Advanced Synthetic Protocols and Yield Optimization in Methyl 3-Nitrobenzoate Production
The synthesis of methyl 3-nitrobenzoate, a key intermediate in the production of various pharmaceuticals and dyes, is conventionally achieved through the electrophilic aromatic substitution of methyl benzoate using a nitrating mixture of concentrated nitric and sulfuric acids. While this method is robust, research has focused on developing advanced synthetic protocols to improve yield, enhance safety, increase selectivity, and simplify purification processes. Optimization strategies primarily revolve around meticulous control of reaction parameters and the exploration of novel nitrating agents and catalytic systems.
The foundational reaction involves the generation of the highly electrophilic nitronium ion (NO₂⁺) from the reaction between nitric acid and sulfuric acid. The sulfuric acid protonates nitric acid, facilitating the loss of a water molecule to form the nitronium ion. This electrophile is then attacked by the electron-rich π system of the methyl benzoate ring. The ester group (-COOCH₃) is a deactivating, meta-directing group, which withdraws electron density from the aromatic ring, making the reaction slower than the nitration of benzene itself and directing the incoming nitro group to the meta-position.
Key to optimizing the traditional synthesis is stringent temperature control. The nitration of methyl benzoate is a highly exothermic process. Maintaining a low temperature, typically between 0°C and 15°C, is crucial to maximize the yield of the desired mononitrated product and prevent the formation of dinitrated byproducts. Exceeding this temperature range can lead to a significant decrease in yield; for instance, conducting the reaction at 50°C or 70°C results in substantially lower yields of the solid product and the formation of more oily byproducts, which include ortho-isomers and dinitrated compounds.
Advanced protocols have moved towards greener and more efficient methodologies. One area of development is the use of alternative nitrating agents that offer milder reaction conditions and improved selectivity. N-nitrosaccharin has emerged as a bench-stable, easy-to-handle crystalline reagent that can serve as a controllable source of the nitronium ion. This reagent, often used in conjunction with a Lewis acid catalyst like magnesium perchlorate (B79767) or in a solvent such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), allows for the nitration of methyl benzoate under less harsh conditions than the traditional mixed-acid approach. This method demonstrates excellent functional group tolerance and can proceed smoothly without causing hydrolysis of the ester moiety.
Another advanced approach involves the in-situ generation of acetyl nitrate (B79036) from concentrated nitric acid and acetic anhydride. This method can be employed without the need for solid catalysts or additional organic solvents, offering a streamlined process for the nitration of aromatic compounds. Furthermore, the use of solid acid catalysts, such as zeolites or sulfated metal oxides, represents a significant step towards more environmentally benign processes. These heterogeneous catalysts can potentially replace corrosive liquid acids like sulfuric acid, simplifying product work-up and allowing for catalyst recycling. While extensive research has been conducted on the use of solid acids for other esterifications, their application specifically for the nitration of methyl benzoate is an area of ongoing investigation.
Microwave-assisted organic synthesis (MAOS) is another modern technique being explored to accelerate the reaction. Microwave irradiation can lead to rapid and uniform heating of the reaction mixture, potentially reducing reaction times from hours to minutes and improving yields.
The table below summarizes and compares various synthetic protocols for the production of methyl 3-nitrobenzoate, highlighting the conditions and reported yields.
| Protocol | Nitrating Agent(s) | Catalyst/Solvent | Temperature (°C) | Reaction Time | Reported Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Traditional Mixed Acid | Conc. HNO₃ / Conc. H₂SO₄ | H₂SO₄ (acts as both catalyst and solvent) | 5–15 | ~1.25 hours | 81–85 | |
| Lab Scale Mixed Acid | Conc. HNO₃ / Conc. H₂SO₄ | H₂SO₄ | < 15 | ~30 minutes | 50-75 | |
| N-Nitrosaccharin | N-Nitrosaccharin | Mg(ClO₄)₂ / Acetonitrile | 85 | 5 hours | Good to Excellent (Specific % not detailed for this substrate but generally high for similar compounds) | |
| N-Nitrosaccharin | N-Nitrosaccharin | HFIP (Hexafluoroisopropanol) | 55 | 3 hours | Good to Excellent (Specific % not detailed for this substrate but generally high for similar compounds) | |
| Acetyl Nitrate (in situ) | Conc. HNO₃ / Acetic Anhydride | None (reagents act as solvent) | 0 to Room Temp | Not specified | Good (Specific % not detailed for this substrate but generally high for other aromatics) |
Yield optimization is not only dependent on the chosen protocol but also on the purification strategy. The crude product obtained from the reaction is typically a solid that precipitates upon pouring the reaction mixture onto ice. This solid is then isolated by vacuum filtration. Washing the crude product with cold water removes residual acids, and a subsequent wash with ice-cold methanol can effectively remove the more soluble ortho-nitrobenzoic ester and other impurities. For maximum purity, recrystallization from a suitable solvent, such as methanol or an ethanol-water mixture, is employed, which can yield a product with a sharp melting point of 78°C.
Chemical Transformations and Mechanistic Insights of Methyl 3 Nitrobenzoate
Reactivity of the Ester Functionality
The ester group in methyl 3-nitrobenzoate is a primary site for nucleophilic acyl substitution reactions. Its reactivity is modulated by the electron-withdrawing nitro group on the aromatic ring, which can influence the electrophilicity of the ester's carbonyl carbon.
Amidolysis Reactions for Carboxamide Formation (e.g., 4-iodo-3-nitrobenzamide (B1684207) synthesis)
The conversion of the methyl ester to a carboxamide via amidolysis is a key transformation. This reaction involves the nucleophilic attack of ammonia (B1221849) or an amine on the carbonyl carbon of the ester, leading to the displacement of the methoxy (B1213986) group. A notable example, although on a structurally similar compound, is the synthesis of 4-iodo-3-nitrobenzamide from its corresponding methyl ester. google.com In this process, a solution of 4-iodo-3-nitrobenzoic acid methyl ester in methanol (B129727) is treated with ammonia gas. google.com The reaction proceeds at room temperature over several days, resulting in a high yield of the desired amide after evaporation of the solvent. google.com This transformation highlights the utility of amidolysis in converting nitrobenzoate esters into their corresponding amides, which are important intermediates in various synthetic pathways.
Table 1: Amidolysis of 4-iodo-3-nitrobenzoic acid methyl ester
| Reactant | Reagent | Solvent | Temperature | Product | Yield |
|---|
Data sourced from patent information describing a similar transformation. google.com
Nucleophilic Attack and Ester Cleavage Reactions
The ester functionality is susceptible to cleavage under both acidic and basic conditions through nucleophilic attack. In the presence of aqueous bases like sodium hydroxide (B78521), the ester can undergo saponification, a hydrolysis reaction initiated by the attack of a hydroxide ion on the carbonyl carbon. This process cleaves the ester bond, yielding the corresponding carboxylate salt (sodium 3-nitrobenzoate) and methanol.
Conversely, under acidic conditions, the ester can be hydrolyzed back to 3-nitrobenzoic acid and methanol. This reverse of Fischer esterification is an equilibrium process that can sometimes occur as an unwanted side reaction during other transformations if water is present. sciencemadness.orgreddit.com For instance, during the reduction of the nitro group, if reaction conditions are not carefully controlled, partial hydrolysis of the ester can lead to a mixture of products. sciencemadness.org
Reactivity of the Nitro Group
The nitro group is a highly versatile functional group that can undergo a range of transformations, most notably reduction to an amino group. It also influences the reactivity of the aromatic ring and can itself be a site for nucleophilic attack under specific conditions.
Catalytic Reduction to Amino Functionality (e.g., precursor to 3-aminobenzoic acid)
The reduction of the nitro group to an amine is one of the most significant reactions of methyl 3-nitrobenzoate. The resulting product, methyl 3-aminobenzoate (B8586502), is a valuable precursor for the synthesis of dyes and other complex organic molecules. wikipedia.org This reduction can be achieved using various methods.
Catalytic hydrogenation is a highly efficient method, often employing palladium on carbon (Pd/C) as a catalyst in a solvent like methanol or ethanol (B145695) with hydrogen gas. sciencemadness.org This method is known for its high, often quantitative, yields and clean reaction profiles. sciencemadness.org Other common reduction systems include the use of metals in acidic media, such as iron powder in acetic acid, or other reagents like sodium dithionite. sciencemadness.org While effective, these methods may require careful workup procedures to isolate the product from the reaction mixture. sciencemadness.org The resulting methyl 3-aminobenzoate can then be hydrolyzed to 3-aminobenzoic acid. wikipedia.org
Table 2: Selected Methods for the Reduction of Methyl 3-Nitrobenzoate
| Reagent System | Solvent | Key Characteristics |
|---|---|---|
| H₂ / Pd-C | Methanol | Quantitative yield, easy isolation. sciencemadness.org |
| Fe / Acetic Acid | Ethanol/Water | Common, cost-effective method. sciencemadness.org |
Investigations into 1,3-Addition with Ester Enolates to Aromatic Nitro Groups
Research has shown that the nitro group itself can act as an electrophilic site. Specifically, chelated ester enolates can react with aromatic nitro compounds in a 1,3-addition fashion directly at the nitro group. organic-chemistry.org This reaction pathway competes with nucleophilic attack on the aromatic ring. The study found that chelated enolates primarily attack the nitro group, leading to the formation of N-arylhydroxylamine derivatives. organic-chemistry.org
The efficiency of this reaction is influenced by the electronic properties of the aromatic ring; electron-withdrawing substituents, such as the methyl ester group in methyl 3-nitrobenzoate, generally result in higher yields. organic-chemistry.org The mechanism requires two equivalents of the enolate, as one equivalent is oxidized during the reaction. organic-chemistry.org This novel reactivity provides a direct method for forming C-N bonds and synthesizing complex amino acid derivatives. organic-chemistry.org
Transformations of the Aromatic Nucleus
The aromatic ring of methyl 3-nitrobenzoate is significantly deactivated towards electrophilic aromatic substitution due to the presence of two electron-withdrawing groups: the nitro group and the methyl ester group. wikipedia.orgaiinmr.comquizlet.com The directing effect of these groups means that any further electrophilic substitution would be directed to the meta positions relative to each substituent (C5). However, the ring's deactivation makes such reactions challenging.
Conversely, the high electron deficiency of the ring makes it a potential candidate for nucleophilic aromatic substitution (SNAr). For an SNAr reaction to occur, two conditions must typically be met: the presence of a good leaving group (like a halide) on the ring and significant deactivation of the ring by strong electron-withdrawing groups. libretexts.org The nitro group is particularly effective at stabilizing the negative charge of the Meisenheimer complex intermediate, especially when positioned ortho or para to the leaving group. libretexts.org While methyl 3-nitrobenzoate itself lacks a suitable leaving group, its electron-poor nature illustrates the principles that govern SNAr reactivity in highly substituted nitroaromatic compounds.
Influence of Electron-Withdrawing Nitro Group on Ring Reactivity
The presence of a nitro group (-NO₂) at the meta-position of the benzene (B151609) ring in methyl 3-nitrobenzoate significantly influences the molecule's reactivity, particularly in electrophilic aromatic substitution reactions. The nitro group is a potent electron-withdrawing group, exerting its influence through both the inductive and resonance effects. This electronic pull deactivates the benzene ring, making it less susceptible to attack by electrophiles compared to unsubstituted benzene.
The deactivation is not uniform across all positions of the aromatic ring. Through resonance, the nitro group withdraws electron density primarily from the ortho and para positions. This can be visualized through the resonance structures of the molecule, where positive charges are localized at these positions. Consequently, the meta position is left relatively less electron-deficient, making it the most favorable site for electrophilic attack. This directing effect is a hallmark of deactivating, electron-withdrawing substituents on a benzene ring. chegg.com
In the context of nucleophilic aromatic substitution, the strong electron-withdrawing nature of the nitro group would theoretically make the ring more susceptible to attack by nucleophiles, especially at the ortho and para positions to the nitro group. However, for a nucleophile to successfully substitute on the ring, a good leaving group is typically required at the position of attack. In the case of methyl 3-nitrobenzoate, the hydrogen atoms on the ring are not viable leaving groups, making nucleophilic aromatic substitution under standard conditions unlikely.
The electron-withdrawing character of the nitro group also impacts the reactivity of the ester functional group. By pulling electron density away from the carbonyl carbon, the nitro group enhances its electrophilicity. This makes the ester group in methyl 3-nitrobenzoate more susceptible to nucleophilic acyl substitution reactions, such as hydrolysis, compared to methyl benzoate (B1203000).
Mechanistic Pathway Elucidation of Related Ester Reactions
The chemical behavior of methyl 3-nitrobenzoate is characterized by transformations involving both the aromatic ring and the ester functional group. The mechanistic pathways of these reactions are influenced by the electronic properties of the nitro and ester substituents.
Hydrolysis (Saponification):
The hydrolysis of methyl 3-nitrobenzoate to 3-nitrobenzoic acid is a fundamental reaction, typically carried out under basic conditions (saponification). msu.eduorgsyn.org This reaction proceeds via a nucleophilic acyl substitution mechanism. The process is effectively irreversible as the final step involves an acid-base reaction between the carboxylic acid and the alkoxide. quora.com
The mechanism unfolds in the following steps:
Nucleophilic Attack: A hydroxide ion (OH⁻) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate.
Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, and the methoxide (B1231860) ion (CH₃O⁻) is expelled as the leaving group.
Deprotonation: The newly formed 3-nitrobenzoic acid is acidic, while the methoxide ion is a strong base. The methoxide ion deprotonates the carboxylic acid to form the 3-nitrobenzoate salt and methanol.
Protonation: In a final work-up step, a strong acid (e.g., HCl) is added to protonate the 3-nitrobenzoate salt, yielding the final product, 3-nitrobenzoic acid. orgsyn.org
The reaction conditions for the saponification of methyl 3-nitrobenzoate are summarized in the table below.
| Reactants | Reagents | Conditions | Products | Yield |
| Methyl 3-nitrobenzoate | 1. Sodium hydroxide (NaOH), water2. Hydrochloric acid (HCl) | Heating to boiling | 3-Nitrobenzoic acid, Methanol | 90-96% |
Reduction of the Nitro Group:
The nitro group of methyl 3-nitrobenzoate can be selectively reduced to an amino group, yielding methyl 3-aminobenzoate. This transformation is a key step in the synthesis of various more complex molecules. echemi.com A common method for this reduction is catalytic hydrogenation.
The mechanism for catalytic hydrogenation involves:
Adsorption: Both methyl 3-nitrobenzoate and molecular hydrogen (H₂) are adsorbed onto the surface of a metal catalyst, typically palladium on carbon (Pd-C).
Hydrogenolysis: The hydrogen atoms add across the nitrogen-oxygen bonds of the nitro group in a stepwise manner, leading to the formation of nitroso and hydroxylamino intermediates.
Formation of the Amine: Further addition of hydrogen results in the cleavage of the remaining nitrogen-oxygen bonds and the formation of the amino group (-NH₂) and water.
Desorption: The final product, methyl 3-aminobenzoate, desorbs from the catalyst surface.
Below is a table outlining the conditions for the reduction of methyl 3-nitrobenzoate.
| Reactant | Reagents | Solvent | Product | Yield |
| Methyl 3-nitrobenzoate | Hydrogen (H₂), Palladium on Carbon (Pd-C) | Methanol | Methyl 3-aminobenzoate | Quantitative |
Reaction with Grignard Reagents:
Esters, including methyl 3-nitrobenzoate, react with Grignard reagents (R-MgX) to produce tertiary alcohols. This reaction involves the addition of two equivalents of the Grignard reagent to the ester carbonyl group.
The mechanistic pathway is as follows:
First Nucleophilic Addition: The Grignard reagent, a potent nucleophile, attacks the carbonyl carbon of the ester to form a tetrahedral intermediate.
Elimination of the Alkoxide: The tetrahedral intermediate collapses, expelling the methoxide group (⁻OCH₃) to form a ketone intermediate.
Second Nucleophilic Addition: A second molecule of the Grignard reagent immediately attacks the newly formed ketone, resulting in a second tetrahedral intermediate, an alkoxide salt.
Protonation: An acidic workup is required to protonate the alkoxide salt, yielding the final tertiary alcohol product.
It is important to note that Grignard reagents can also react with the nitro group. rsc.org Therefore, the reaction conditions must be carefully controlled to favor the desired reaction at the ester functionality.
Ammonolysis:
While specific studies on the ammonolysis of methyl 3-nitrobenzoate are not abundant, the reaction of methyl benzoate with ammonia provides a relevant mechanistic model. acs.orgnih.gov This reaction would convert the ester into 3-nitrobenzamide. The reaction can proceed through either a concerted or a stepwise mechanism, with computational studies suggesting similar activation energies for both pathways. acs.org The stepwise mechanism is an addition-elimination process:
Nucleophilic Attack: An ammonia (NH₃) molecule attacks the carbonyl carbon of the ester, forming a zwitterionic tetrahedral intermediate.
Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom of the methoxy group.
Leaving Group Departure: The C-O bond of the methoxy group breaks, and methanol is eliminated, forming the amide.
Advanced Spectroscopic Characterization and Structural Analysis of Methyl 3 Nitrobenzoate
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy is a key analytical tool for identifying the functional groups present in a molecule. Techniques such as Fourier-Transform Infrared (FTIR), Attenuated Total Reflectance Infrared (ATR-IR), and Vapor Phase Infrared Spectroscopy provide detailed information about the vibrational modes of the bonds within Methyl 3-nitrobenzoate.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of Methyl 3-nitrobenzoate is characterized by several distinct absorption bands that confirm the presence of its key functional groups: an ester, a nitro group, and a substituted benzene (B151609) ring. chegg.com The strong absorption peak of the ester's carbonyl group (C=O) is typically observed between 1735 and 1750 cm⁻¹. sciencing.com The nitro group (-NO₂) produces two characteristic stretching vibrations: a symmetric stretch in the range of 1315-1355 cm⁻¹ and an asymmetric stretch between 1490-1550 cm⁻¹. sciencing.com
The presence of the aromatic ring is confirmed by C-H stretching vibrations, which appear around 3000-3100 cm⁻¹, and C=C stretching vibrations within the ring, typically found near 1600 and 1475 cm⁻¹. sciencing.combrainly.com The aliphatic C-H stretching of the methyl group (-CH₃) is located in the 2800-2950 cm⁻¹ region. sciencing.com Additional bands corresponding to the C-O stretch of the ester and C-H bends from the benzene ring are also present. sciencing.comchegg.com
Table 1: Characteristic FTIR Absorption Bands for Methyl 3-nitrobenzoate
| Functional Group | Vibration Type | Wavenumber (cm⁻¹) |
| Aromatic Ring | C-H Stretch | ~3000-3100 |
| Methyl Group | C-H Stretch | ~2800-2950 |
| Ester | C=O Stretch | ~1735-1750 |
| Aromatic Ring | C=C Stretch | ~1600 and ~1475 |
| Nitro Group | N-O Asymmetric Stretch | ~1490-1550 |
| Nitro Group | N-O Symmetric Stretch | ~1315-1355 |
| Ester | C-O Stretch | ~1160-1210 |
Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy
ATR-IR is a valuable technique for analyzing solid and liquid samples directly. For Methyl 3-nitrobenzoate, ATR-IR data has been compiled, providing a vibrational spectrum that is largely comparable to that obtained by traditional FTIR. nih.gov This method measures the changes that occur in an internally reflected infrared beam when it comes into contact with a sample, yielding a characteristic infrared spectrum.
Vapor Phase Infrared Spectroscopy
Vapor phase or gas-phase infrared spectroscopy provides information on the vibrational modes of molecules in the gaseous state, free from intermolecular interactions that occur in condensed phases. The spectrum of Methyl 3-nitrobenzoate has been recorded using this technique. nih.gov This analysis is crucial for understanding the intrinsic vibrational properties of the isolated molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a powerful technique for elucidating the precise structure of a molecule by probing the magnetic properties of atomic nuclei. For Methyl 3-nitrobenzoate, both ¹H NMR and ¹³C NMR provide definitive evidence for its structural arrangement.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of Methyl 3-nitrobenzoate displays characteristic signals that correspond to the protons in unique chemical environments. brainly.com The spectrum shows a singlet for the methyl ester protons and multiple signals in the aromatic region for the benzene ring protons. aiinmr.com The strong electron-withdrawing nature of both the nitro and methyl ester groups results in significant deshielding of the aromatic protons, causing their signals to appear downfield. aiinmr.com
In a typical spectrum recorded in CDCl₃, the methyl group protons (-OCH₃) appear as a singlet at approximately 3.93 ppm. rsc.org The aromatic protons appear at distinct chemical shifts due to their positions relative to the substituents. The proton between the two electron-withdrawing groups is the most deshielded, appearing as a singlet or triplet at around 8.76 ppm. rsc.org The other aromatic protons typically resonate between 7.50 and 8.38 ppm with characteristic splitting patterns (doublets and triplets) that confirm the 1,3- (meta) substitution pattern. rsc.org
Table 2: ¹H NMR Data for Methyl 3-nitrobenzoate (in CDCl₃)
| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| -OCH₃ | ~3.93 | Singlet | N/A | 3H |
| Aromatic H | ~8.76 | Singlet/Triplet | N/A | 1H |
| Aromatic H | ~8.28 - 8.37 | Multiplet/Doublet of Doublets | ~8.0 | 2H |
| Aromatic H | ~7.50 - 7.65 | Multiplet/Triplet | ~8.0 | 1H |
| Note: Exact chemical shifts and multiplicities can vary slightly based on the solvent and the spectrometer's field strength. rsc.orgchemicalforums.com |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum of Methyl 3-nitrobenzoate provides further structural confirmation. Unlike the more symmetric methyl benzoate (B1203000), the presence of the nitro group in the meta position in Methyl 3-nitrobenzoate means that all six carbons of the benzene ring are magnetically non-equivalent and thus produce six distinct signals. aiinmr.com
The carbonyl carbon of the ester group is significantly deshielded and appears far downfield at approximately 164.7 ppm. aiinmr.comrsc.org The carbon of the methyl group is found upfield at around 52.6 ppm. aiinmr.comrsc.org The aromatic carbons resonate in the typical range of 124 to 148 ppm. The carbon atom directly attached to the nitro group is highly deshielded due to the group's strong electron-withdrawing effect and is found at approximately 148.1 ppm. brainly.comrsc.org The other aromatic carbon signals appear at distinct chemical shifts, confirming the substitution pattern. rsc.org
Table 3: ¹³C NMR Data for Methyl 3-nitrobenzoate (in CDCl₃)
| Carbon Position | Chemical Shift (δ, ppm) |
| C=O (Ester) | ~164.7 |
| C-NO₂ | ~148.1 |
| Aromatic C-H | ~135.1 |
| Aromatic C-COOCH₃ | ~131.7 |
| Aromatic C-H | ~129.5 |
| Aromatic C-H | ~127.2 |
| Aromatic C-H | ~124.3 |
| -OCH₃ | ~52.6 |
| Note: Chemical shifts are approximate and based on reported data. rsc.org |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is a cornerstone technique for determining the molecular weight and probing the structural integrity of methyl 3-nitrobenzoate. Through ionization and subsequent fragmentation, a distinct mass spectrum is produced, which serves as a molecular fingerprint.
Gas Chromatography-Mass Spectrometry (GC-MS)
In GC-MS analysis, methyl 3-nitrobenzoate is typically ionized using electron ionization (EI). The resulting mass spectrum confirms the compound's molecular weight of 181.15 g/mol . The molecular ion peak (M+) is observed at a mass-to-charge ratio (m/z) of 181. rsc.org However, this peak is often not the most abundant.
The fragmentation pattern is highly characteristic. The base peak, which is the most intense signal in the spectrum, consistently appears at m/z 150. nih.gov This prominent fragment corresponds to the loss of a methoxy (B1213986) radical (•OCH3) from the molecular ion. Another significant fragmentation pathway involves the loss of the entire nitro group (NO2), leading to a peak at m/z 135. Further fragmentation of the benzoyl cation or related structures gives rise to additional characteristic ions. nih.govnist.gov
Key fragments observed in the EI mass spectrum are detailed below. nih.gov
| m/z | Relative Intensity (%) | Putative Fragment |
| 181 | ~15-30% | [M]+ (Molecular Ion) |
| 150 | 100% | [M-OCH3]+ |
| 135 | ~20-40% | [M-NO2]+ |
| 104 | ~38% | [C7H4O]+ |
| 76 | ~37% | [C6H4]+ |
| 50 | ~30% | [C4H2]+ |
Liquid Chromatography-Mass Spectrometry (LC/MS)
Direct analysis of neutral nitroaromatic compounds like methyl 3-nitrobenzoate by LC-MS can be challenging due to poor ionization efficiency in common modes such as electrospray ionization (ESI). scbt.com A robust and sensitive method involves chemical derivatization prior to analysis. One established strategy is the reduction of the nitro group to a more readily ionizable amino group. scbt.com
In this approach, the sample containing methyl 3-nitrobenzoate is treated with a reducing agent, such as zinc dust in the presence of an ammonium (B1175870) formate (B1220265) buffer. This reaction converts the nitro compound into its corresponding amine, methyl 3-aminobenzoate (B8586502). The resulting aromatic amine is significantly more basic and can be efficiently ionized and detected by LC-MS, typically in positive ion mode. This derivatization strategy dramatically enhances detection sensitivity, allowing for the quantification of trace levels of the original nitroaromatic compound. scbt.com
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Studies
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of methyl 3-nitrobenzoate is dictated by the chromophores present: the benzene ring, the carbonyl group of the ester, and the nitro group. The conjugation between the aromatic ring and these substituents influences the energy and intensity of electronic absorptions.
While specific, high-resolution spectral data with assigned absorption maxima (λmax) and molar absorptivity (ε) values for methyl 3-nitrobenzoate are not detailed in the surveyed literature, the spectrum is expected to show characteristic absorptions for a nitroaromatic system. These systems typically exhibit two main absorption bands: a high-energy π → π* transition associated with the benzene ring, usually occurring below 220 nm, and a lower-energy band at longer wavelengths corresponding to the n → π* transition of the nitro group, which is often broad and of lower intensity. The presence of the ester group further modifies the electronic structure and the precise positions of these absorption bands.
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in the solid state. The crystal structure of methyl 3-nitrobenzoate has been determined, offering precise data on bond lengths, bond angles, and intermolecular interactions. chemicalbook.com
The compound crystallizes in the monoclinic system with the space group P21/c. The crystallographic analysis reveals that the non-hydrogen atoms of the molecule are essentially coplanar, indicating a high degree of conjugation throughout the structure. chemicalbook.com The nitro group and the ester group lie nearly in the same plane as the benzene ring, which facilitates electronic delocalization.
In the crystal lattice, molecules are arranged in a way that suggests the presence of π–π stacking interactions, which contribute to the stability of the crystal structure. Short intermolecular contacts, such as O⋯C (3.21 Å) and O⋯N (3.17 Å), are indicative of these stabilizing forces. chemicalbook.com
Table of Crystallographic Data for Methyl 3-Nitrobenzoate chemicalbook.com
| Parameter | Value |
| Chemical Formula | C8H7NO4 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 3.8249 (8) |
| b (Å) | 18.067 (4) |
| c (Å) | 11.751 (2) |
| β (°) | 95.80 (3) |
| Volume (ų) | 807.1 (3) |
| Z | 4 |
| Temperature (K) | 293 |
Computational Chemistry and Theoretical Investigations of Methyl 3 Nitrobenzoate
Quantum Mechanical Studies of Electronic Structure
Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in describing the electronic properties of methyl 3-nitrobenzoate. These studies reveal how electron density is distributed across the molecule, which is fundamental to understanding its stability and reactivity.
A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For aromatic compounds with electron-withdrawing substituents, the HOMO is typically localized on the benzene (B151609) ring, representing the region most susceptible to electrophilic attack. Conversely, the LUMO is generally centered on the electron-deficient nitro group, indicating the likely site for nucleophilic attack or electron acceptance.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more easily polarizable and more chemically reactive. nih.gov
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. For methyl 3-nitrobenzoate, MEP maps would show regions of negative potential (typically colored red) concentrated around the highly electronegative oxygen atoms of both the nitro and the ester groups. These sites represent the most likely areas for interaction with electrophiles or hydrogen bond donors. Regions of positive potential (colored blue) are generally found around the hydrogen atoms of the benzene ring. researchgate.net
Prediction of Molecular Descriptors and Physicochemical Parameters
Computational methods are widely used to predict molecular descriptors that are essential in fields like drug discovery and environmental science. These descriptors quantify the physicochemical properties of a molecule, influencing its absorption, distribution, metabolism, and excretion (ADME).
For methyl 3-nitrobenzoate, several key descriptors have been computationally derived. The octanol-water partition coefficient (LogP) is a measure of a molecule's hydrophobicity. The computationally predicted value, XLogP3, for methyl 3-nitrobenzoate is 1.9. researchgate.net This value indicates moderate lipophilicity.
The Topological Polar Surface Area (TPSA) is defined as the surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogens. It is a valuable predictor of a molecule's transport properties, such as its ability to permeate cell membranes. The calculated TPSA for methyl 3-nitrobenzoate is 72.12 Ų. researchgate.net
| Computed Property | Value | Source |
|---|---|---|
| XLogP3 | 1.9 | researchgate.net |
| Topological Polar Surface Area (TPSA) | 72.12 Ų | researchgate.net |
Conformational Analysis and Energy Landscapes
The three-dimensional structure and flexibility of methyl 3-nitrobenzoate are determined by the rotation around its single bonds, particularly the bond connecting the ester group to the aromatic ring. Conformational analysis using computational methods can identify the most stable isomers and the energy barriers that separate them.
A detailed theoretical study of methyl 3-nitrobenzoate's conformational behavior was performed using DFT calculations with the 6-31+G(d,p) basis set. researchgate.net This analysis focused on the rotation around the C(aromatic)–C(carbonyl) bond. The investigation revealed two primary stable conformers, designated It and Ic. The most stable conformer, It, was found to be the most populated in a vacuum, accounting for approximately 66% of the population, while the Ic conformer accounted for the remaining 34%. researchgate.net
The energy barrier for the rotation between these conformers was also calculated, providing insight into the molecule's flexibility at different temperatures. researchgate.net The preference for these planar conformers is attributed to the favorable overlap between the π-systems of the benzene ring and the ester group, which maximizes conjugation.
| Conformer | Relative Population (in vacuum) | Key Feature | Source |
|---|---|---|---|
| It (trans) | ~66% | Most stable rotational isomer | researchgate.net |
| Ic (cis) | ~34% | Less stable rotational isomer | researchgate.net |
Computational Modeling of Reaction Mechanisms
Computational modeling is a powerful technique for investigating the step-by-step pathways of chemical reactions. For methyl 3-nitrobenzoate, this can include modeling its hydrolysis, reduction, or other characteristic reactions. Such studies involve calculating the geometries and energies of reactants, transition states, intermediates, and products to construct a complete reaction energy profile.
One of the fundamental reactions of esters is hydrolysis, which can be catalyzed by acid or base. The base-catalyzed hydrolysis of methyl 3-nitrobenzoate proceeds via a nucleophilic acyl substitution mechanism. Computational modeling of this process would involve locating the transition state for the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate and proton transfer steps would yield the carboxylate and methanol (B129727).
Another critical reaction for nitroaromatic compounds is the reduction of the nitro group. Computational studies on related nitroarenes have been used to explore the intricate, multi-step mechanisms of this transformation, which can proceed through various intermediates like nitroso and hydroxylamine (B1172632) species before yielding the final amine. researchgate.net DFT calculations can elucidate the reaction pathways, activation energies, and the role of catalysts in these reduction processes. These theoretical models provide atomic-level detail that complements experimental observations and helps in optimizing reaction conditions. researchgate.net
Applications of Methyl 3 Nitrobenzoate in Specialized Chemical Synthesis and Materials Science Research
Role as a Building Block in Organic Synthesis
Methyl 3-nitrobenzoate is a valuable reagent in organic synthesis, providing a foundation for the construction of more complex molecules. Its unique structure, featuring both a nitro group and a methyl ester, allows for a variety of chemical transformations. The nitro group can be reduced to an amine, which can then participate in the formation of amides, imines, and other nitrogen-containing functional groups. The methyl ester can be hydrolyzed to a carboxylic acid, which can be converted to acid chlorides, amides, or other esters. This dual reactivity makes Methyl 3-nitrobenzoate a key intermediate in the synthesis of a wide range of organic compounds.
The Pinner reaction, a classic method in organic chemistry, can be utilized to convert nitriles into imidates. For instance, 3-nitrobenzonitrile (B78329) can react with methanol (B129727) in the presence of an acid catalyst to form 3-Nitro-benzimidic acid methyl ester hydrochloride, also known as a Pinner salt. These imidates are themselves reactive intermediates that can be converted into esters, amidines, and other useful compounds.
Utilization in Pharmaceutical Precursor Development
In the pharmaceutical industry, the development of novel drugs often relies on the availability of versatile chemical intermediates. While specific, direct applications of this compound in marketed pharmaceuticals are not extensively documented, the general class of imidates and their derivatives play a crucial role in the synthesis of medicinally important compounds. Imidates are known precursors to a variety of heterocyclic compounds, which form the backbone of many pharmaceutical agents.
For example, imidates can be used to synthesize substituted benzimidazoles, a class of compounds with a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. The general synthetic utility of imidates suggests that this compound could serve as a precursor for novel pharmaceutical candidates.
Applications in Agrochemical Compound Design and Synthesis
The design and synthesis of new agrochemicals, such as herbicides, insecticides, and fungicides, often involve the incorporation of nitrogen-containing heterocyclic compounds. Imidazoles and their derivatives, for which imidates can be precursors, are a significant class of compounds in agrochemical research. While specific examples of this compound in commercial agrochemicals are not readily found, its potential as a synthon for such compounds is recognized. The reactivity of the imidate functional group allows for the construction of various molecular scaffolds that are of interest in the development of new and effective crop protection agents.
Explorations in Polymer Chemistry and Coating Technologies
The field of polymer chemistry is constantly seeking new monomers and building blocks to create materials with tailored properties. While there is limited specific information on the direct use of this compound in polymerization, the broader class of benzimidazole-containing polymers is known for its excellent thermal stability and mechanical properties. It is conceivable that derivatives of this compound could be explored as monomers or cross-linking agents in the synthesis of high-performance polymers and coatings. The introduction of the nitro group could also impart specific functionalities to the resulting polymer, which could be further modified.
Employment as an Analytical Standard in Chemical Quantification
In analytical chemistry, the availability of pure, well-characterized compounds is essential for the development of accurate and reliable quantitative methods. While Methyl 3-nitrobenzoate is available as an analytical standard, the use of this compound for this purpose is not widely documented. For a compound to be used as an analytical standard, it must be stable, have a high purity, and be readily available. Given the reactive nature of imidates, their use as primary analytical standards may be limited. However, it could potentially serve as an internal standard or a reference compound in specific analytical applications, such as in the monitoring of reactions involving this or related compounds.
Interactive Data Table: Properties of this compound hydrochloride
| Property | Value |
| CAS Number | 116313-68-9 |
| Molecular Formula | C8H9ClN2O2 |
| Appearance | Solid |
| Application | Research and Development |
Emerging Research Directions and Future Perspectives for Methyl 3 Nitrobenzoate
Novel Catalytic Approaches for Derivatization
The derivatization of methyl 3-nitrobenzoate is primarily centered on the reduction of the nitro group to an amine, yielding methyl 3-aminobenzoate (B8586502). This transformation is a critical step as the resulting amino compound is a valuable building block for a wide array of functional molecules. While traditional methods often rely on stoichiometric reductants, current research is heavily focused on developing novel and more efficient catalytic systems.
Catalytic hydrogenation using palladium on carbon (Pd/C) is a well-established and highly efficient method for this reduction, often providing quantitative yields of methyl 3-aminobenzoate. nih.gov The process is typically carried out in a solvent like methanol (B129727) under a hydrogen atmosphere. nih.gov Research in this area is now moving towards optimizing catalyst loading and reaction conditions to enhance efficiency and reduce costs.
Beyond traditional hydrogenation, innovative photocatalytic and electrocatalytic methods are gaining traction. These approaches offer the potential for milder reaction conditions and alternative energy inputs. For instance, visible-light-mediated photocatalytic systems using heterogeneous catalysts, such as vanadium oxide on titania, have shown success in the reduction of nitroarenes with high yields. rsc.org These methods are attractive for their compatibility with a variety of functional groups. rsc.org Similarly, electrocatalytic reductions present a green alternative by using electricity to drive the chemical transformation, minimizing the use of chemical reducing agents.
Another promising area is the exploration of non-precious metal catalysts to replace expensive noble metals like palladium. Catalysts based on more abundant metals are being investigated for the reduction of nitroaromatics, which could lead to more economical and sustainable processes. rsc.org
| Catalyst System | Reductant | Key Advantages |
| Palladium on Carbon (Pd/C) | Hydrogen gas | High to quantitative yields |
| Vanadium Oxide on Titania (V₂O₅/TiO₂) | Hydrazine (B178648) hydrate (B1144303) (under blue LED) | Use of visible light, compatibility with various functional groups |
| Molybdenum(VI) complex | Pinacol (B44631) | Use of a non-toxic reducing agent with non-toxic byproducts |
| Iron Oxide Hydroxide (B78521) | Polymer-supported hydrazine hydrate | Environmentally benign, excellent yields |
Integration into Advanced Functional Material Synthesis
The true potential of methyl 3-nitrobenzoate as a building block is realized upon its conversion to derivatives like methyl 3-aminobenzoate, which can then be integrated into a variety of advanced functional materials.
One of the most significant applications is in the synthesis of polymers. Methyl 3-aminobenzoate can serve as a monomer in the production of polyamides and copolymers. researchgate.netuss.cl These polymers can be designed to have specific thermal and mechanical properties. For example, polyamides containing ester linkages have been prepared by reacting aminobenzoate derivatives with various diacyl chlorides, resulting in polymers soluble in common organic solvents that can be cast into flexible films. sci-hub.se The incorporation of the aminobenzoate moiety can influence the polymer's solubility, thermal stability, and electrical conductivity. researchgate.net
Furthermore, the amino and carboxylate functionalities of 3-aminobenzoic acid (obtained from the hydrolysis of the ester) make it an excellent candidate for use as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs). Specifically, there is a growing interest in luminescent MOFs (LMOFs), where the organic linker plays a crucial role in the material's photophysical properties. nih.govdoi.org By carefully selecting the metal nodes and modifying the aminobenzoate linker, researchers can tune the emission properties of the resulting LMOFs, making them suitable for applications in chemical sensing, bioimaging, and solid-state lighting. nih.govdoi.org For instance, amine-functionalized zinc-based MOFs have demonstrated excellent luminescent properties, including high quantum yields and tunable light emission. doi.org
| Material Class | Precursor | Key Properties and Applications |
| Polyamides | Methyl 3-aminobenzoate | Soluble in organic solvents, formable into flexible films, tunable thermal and electrical properties. |
| Copolymers | 3-Aminobenzoic acid and aniline | Varied thermal stability and electrical conductivity depending on composition and metal ion incorporation. researchgate.net |
| Luminescent Metal-Organic Frameworks (LMOFs) | 3-Aminobenzoic acid | High quantum yield, tunable emission, applications in chemical sensing and lighting. nih.govdoi.org |
Exploration in Supramolecular Assemblies and Ligand Design
The derivatized form of methyl 3-nitrobenzoate, particularly 3-aminobenzoic acid and its esters, is being increasingly explored in the field of supramolecular chemistry and ligand design. The presence of both a hydrogen bond donor (the amino group) and acceptor (the carboxylate/ester group), along with the aromatic ring capable of π-π stacking, allows these molecules to participate in a variety of non-covalent interactions that drive the formation of well-ordered supramolecular assemblies.
In the design of coordination complexes, 3-aminobenzoate can act as a versatile ligand. It can coordinate to metal centers through its carboxylate group, while the amino group can be involved in further hydrogen bonding, leading to the formation of extended one-, two-, or three-dimensional networks. The choice of the metal ion and the coordination geometry can significantly influence the final supramolecular architecture. Studies on alkali metal complexes of 3-aminobenzoic acid have shown characteristic shifts in spectroscopic data, indicating the influence of the metal cation on the electronic system of the ligand. nih.gov
The self-assembly properties of these molecules are also of great interest. For instance, derivatives of benzoic acid with amino acids have been shown to aggregate in solution through a combination of intermolecular hydrogen bonding, π-π stacking, and other weak interactions, leading to the formation of complex structures like nanofibers.
Development of Environmentally Benign Synthetic Protocols
A significant thrust in the research surrounding methyl 3-nitrobenzoate is the development of environmentally benign synthetic protocols, both for its synthesis and its derivatization. Traditional nitration methods for producing methyl 3-nitrobenzoate often employ a mixture of concentrated nitric and sulfuric acids, which raises environmental concerns due to the use of strong acids and the generation of acidic waste. researchgate.net
To address this, greener nitration processes are being developed. One such approach involves the use of a mixture of nitric acid and acetic anhydride (B1165640). morressier.com This method can improve reaction selectivity and yield while reducing environmental pollution by avoiding the use of sulfuric acid and the production of large amounts of waste acid. morressier.com
In the derivatization of methyl 3-nitrobenzoate, particularly its reduction to methyl 3-aminobenzoate, environmentally friendly methods are also being actively pursued. As mentioned earlier, photocatalytic and electrocatalytic methods offer sustainable alternatives to traditional chemical reductions. rsc.org Furthermore, the use of catalysts based on earth-abundant metals and the utilization of non-toxic reducing agents like pinacol are key strategies in making the synthesis of methyl 3-aminobenzoate and its derivatives more sustainable. doi.org The development of continuous-flow hydrogenation processes is another approach that can lead to greener, more efficient, and safer production of aromatic amines from their nitro precursors.
| Process | Traditional Method | Greener Alternative | Advantages of Alternative |
| Synthesis of Methyl 3-Nitrobenzoate | Nitration with concentrated nitric and sulfuric acids. researchgate.net | Nitration with nitric acid and acetic anhydride. morressier.com | Avoids the use of sulfuric acid, reduces acidic waste. morressier.com |
| Reduction to Methyl 3-Aminobenzoate | Stoichiometric metal reductants (e.g., iron in acidic media). | Catalytic hydrogenation, photocatalysis, electrocatalysis. nih.govrsc.org | Higher efficiency, milder conditions, reduced waste, use of renewable energy sources. |
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 3-nitro-benzimidic acid methyl ester in laboratory settings?
- Methodological Answer :
- Hazard Mitigation : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact (H315, H319, H335 hazards) . Ensure proper ventilation to prevent inhalation of dust or vapors.
- Storage : Store in a cool, dry place away from incompatible substances (e.g., strong oxidizers). Use inert gas purging for air-sensitive reactions .
- Spill Management : Absorb spills with inert material (e.g., sand) and dispose as hazardous waste. Avoid generating dust during cleanup .
Q. How can gas chromatography-mass spectrometry (GC/MS) be optimized for analyzing methyl ester derivatives like this compound?
- Methodological Answer :
- Derivatization : Convert free acids to methyl esters using boron trifluoride-methanol (BF₃/MeOH) or diazomethane to enhance volatility .
- Column Selection : Use polar cyanosilicone capillary columns (e.g., 100 m SP-2560) for resolving nitro-substituted isomers. Set temperature gradients from 50°C (hold 1 min) to 240°C at 4°C/min .
- Calibration : Include internal standards (e.g., methyl heptadecanoate) for quantification .
Q. What synthetic routes are available for preparing this compound?
- Methodological Answer :
- Nitration Followed by Esterification :
Nitrate benzimidic acid at the meta position using HNO₃/H₂SO₄ under controlled temperature (0–5°C) to avoid over-nitration .
Esterify the nitro-substituted acid with methanol and H₂SO₄ (catalyst) under reflux (60–70°C, 4–6 hrs) .
- Direct Methylation : Use methyl iodide (CH₃I) and a base (K₂CO₃) in DMF for direct methylation of 3-nitro-benzimidic acid .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., IR vs. NMR) for nitro-substituted methyl esters be resolved?
- Methodological Answer :
- Multi-Technique Validation :
- IR Spectroscopy : Confirm nitro (C-NO₂) stretches at 1520–1350 cm⁻¹ and ester carbonyl (C=O) at 1740–1720 cm⁻¹ .
- ¹H NMR : Verify ester methyl protons as a singlet at δ 3.8–4.0 ppm and aromatic protons (meta-substitution) as doublets at δ 8.1–8.3 ppm .
- GC/MS Cross-Check : Compare retention indices and fragmentation patterns (e.g., m/z 167 for molecular ion [M]⁺) with NIST library data .
Q. What isotopic labeling strategies (e.g., ¹³C, ²H) are suitable for tracing metabolic pathways of nitro-aromatic methyl esters?
- Methodological Answer :
- Stable Isotope Incorporation : Synthesize ¹³C-labeled methyl esters using ¹³CH₃I or deuterated methanol (CD₃OD) during esterification .
- Isotope-Ratio MS (IRMS) : Analyze δ¹³C and δ²H values via combustion-IRMS, calibrated against certified standards (NBS-22, IAEA-CH-7). Use a 100 m CP-Sil 88 column for chromatographic separation of labeled analogs .
Q. How can reaction conditions be adjusted to minimize byproducts during nitration of benzimidic acid derivatives?
- Methodological Answer :
- Temperature Control : Maintain nitration below 10°C to suppress dinitro byproduct formation .
- Solvent Optimization : Use mixed solvents (e.g., acetic acid/H₂SO₄) to enhance regioselectivity for meta-substitution .
- Post-Reaction Workup : Quench excess HNO₃ with NaHCO₃ and purify via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or solubility data for nitro-aromatic esters?
- Methodological Answer :
- Purity Assessment : Verify compound purity via HPLC (C18 column, acetonitrile/water mobile phase) or elemental analysis .
- Crystallization Solvent Effects : Compare melting points from different solvents (e.g., ethanol vs. acetone) to identify polymorphic variations .
- Literature Cross-Validation : Prioritize data from peer-reviewed journals (e.g., Journal of Conservation Science) over vendor SDS sheets for solubility parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
